D-Dehydroascorbic acid
Overview
Description
D-Dehydroascorbic acid is an oxidized form of ascorbic acid, commonly known as vitamin C. It plays a crucial role in various biological processes, including acting as an antioxidant and participating in cellular redox reactions. Unlike ascorbic acid, this compound can cross the blood-brain barrier, making it significant in neurological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Dehydroascorbic acid can be synthesized through the oxidation of ascorbic acid. This oxidation can be achieved using various oxidizing agents such as iodine, ferric chloride, or potassium ferricyanide. The reaction typically occurs in an aqueous solution under controlled pH conditions to prevent further degradation of the product .
Industrial Production Methods: In industrial settings, this compound is produced by controlled oxidation of ascorbic acid using mild oxidizing agents. The process involves maintaining a low pH environment to stabilize the product and prevent its hydrolysis. The product is then purified using techniques such as crystallization or chromatography .
Types of Reactions:
Oxidation: this compound is formed by the oxidation of ascorbic acid.
Hydrolysis: Under alkaline conditions, this compound undergoes irreversible hydrolysis to form 2,3-diketogulonic acid.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, ferric chloride, potassium ferricyanide.
Reducing Agents: Glutathione, dithiothreitol.
Conditions: Aqueous solutions with controlled pH to prevent degradation.
Major Products:
Ascorbic Acid: Formed by the reduction of this compound.
2,3-Diketogulonic Acid: Formed by the hydrolysis of this compound under alkaline conditions.
Scientific Research Applications
D-Dehydroascorbic acid has a wide range of applications in scientific research:
Mechanism of Action
D-Dehydroascorbic acid exerts its effects primarily through its ability to be reduced back to ascorbic acid. This reduction process involves intracellular enzymes and reducing agents such as glutathione. The reduced ascorbic acid then participates in various biochemical reactions, including neutralizing free radicals and regenerating other antioxidants . This compound can cross the blood-brain barrier, where it is converted to ascorbic acid, providing neuroprotective effects by reducing oxidative stress and protecting neuronal cells .
Comparison with Similar Compounds
Ascorbic Acid:
2,3-Diketogulonic Acid: A degradation product of D-Dehydroascorbic acid formed under alkaline conditions.
Uniqueness: this compound is unique in its ability to cross the blood-brain barrier, unlike ascorbic acid. This property makes it particularly valuable in neurological research and potential therapeutic applications for neuroprotection . Additionally, its reversible redox nature allows it to participate in various cellular processes, maintaining redox balance and protecting cells from oxidative damage .
Properties
IUPAC Name |
(5S)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJKKFFYIZUCET-MVHIGOERSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=O)C(=O)C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]1C(=O)C(=O)C(=O)O1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018175 | |
Record name | threo-2,3-Hexodiulosonic acid, γ-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33124-69-5 | |
Record name | Dehydroascorbic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33124-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | threo-2,3-Hexodiulosonic acid, γ-lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801018175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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